2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3N2O/c9-2-6(16)15-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZONLVHKPUSMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=O)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce chlorine atoms at the desired positions on the ring.
Trifluoromethylation: The chlorinated pyridine is then treated with trifluoromethylating agents to introduce the trifluoromethyl group.
Acetylation: Finally, the compound is acetylated using acetyl chloride or acetic anhydride to form the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the chloro or trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at the chloro or trifluoromethyl positions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: It can be used as a tool in biological studies to understand the effects of chloro and trifluoromethyl groups on biological systems. Medicine: Industry: The compound's properties make it useful in various industrial applications, such as in the production of agrochemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance electrophilicity and metabolic stability compared to non-halogenated analogs .
- Substituent Flexibility : Replacement of the chloroacetamide group with thioether (I-1) or piperazinyl () groups alters solubility and target binding.
Pesticidal and Herbicidal Activity
- Metolachlor (), a chloroacetamide herbicide, highlights the role of the 2-chloroacetamide group in disrupting lipid synthesis in weeds.
Anticancer Potential
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., metolachlor logP = 3.45 vs. target compound estimated logP > 4) .
Biological Activity
2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide (CAS: 90931-30-9) is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a chlorinated pyridine moiety, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C8H5Cl2F3N2O
- Molecular Weight : 273.04 g/mol
- Purity : 97%
- IUPAC Name : 2-chloro-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide
- SMILES Notation : O=C(CCl)NC(C(Cl)=C1)=NC=C1C(F)(F)F
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its effects on cancer cell lines and its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit proliferation in cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells through the modulation of key signaling pathways:
-
Mechanism of Action :
- The compound appears to interfere with the BCR-ABL signaling pathway, which is critical in certain types of leukemia. Inhibition of this pathway leads to reduced cell viability and increased apoptosis rates in affected cells .
- In vitro assays demonstrated IC50 values indicating effective inhibition of cell growth at low concentrations (e.g., IC50 values around 67 nM for K562 cells) .
- Case Studies :
Table 1: Summary of Biological Activities
Q & A
Q. What are the key synthetic challenges in preparing 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including chlorination of the pyridine ring and introduction of the trifluoromethyl group. A critical challenge is controlling regioselectivity during chlorination to avoid undesired by-products . Optimization strategies include:
- Catalyst selection : Palladium-based catalysts improve yield in hydrogenation steps for pyridine derivatives .
- Temperature control : Refluxing in triethylamine (as in ) ensures complete reaction while minimizing side reactions .
- Purification : Recrystallization using solvents like pet-ether enhances purity .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
Structural confirmation relies on:
- NMR spectroscopy : Proton and carbon NMR identify chemical shifts for the pyridine ring (δ ~8.5–9.0 ppm), trifluoromethyl group (δ ~110–120 ppm in NMR), and acetamide backbone .
- IR spectroscopy : Peaks at ~1650–1700 cm confirm the C=O stretch of the acetamide group .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., calculated for : 381.21 g/mol) .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?
suggests antibacterial potential via targeting bacterial pptase enzymes, but limited data on specific efficacy exists. Contradictions may arise from:
- Variability in bacterial strains : Test against gram-positive and gram-negative models (e.g., E. coli vs. S. aureus) .
- Enzyme inhibition assays : Use purified acps-pptase enzymes to quantify IC values and validate dual-target hypotheses .
- SAR studies : Compare with analogs like Fluazuron () to isolate contributions of the trifluoromethyl group .
Q. How does the trifluoromethyl group influence the compound’s stability and bioactivity?
The -CF group enhances:
Q. What methodological approaches are recommended for analyzing by-products in large-scale synthesis?
- HPLC-MS : Monitor reaction progress and identify impurities (e.g., dechlorinated by-products) .
- TLC with UV visualization : Track intermediates using silica gel plates and chloroform/methanol solvent systems .
- Thermogravimetric analysis (TGA) : Assess thermal stability during scale-up to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
